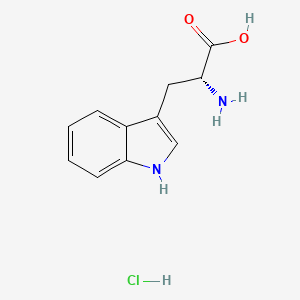

D-Tryptophan hydrochloride

Description

The exact mass of the compound D-Tryptophan hydrochloride is 240.0665554 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality D-Tryptophan hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Tryptophan hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-3-(1H-indol-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;/h1-4,6,9,13H,5,12H2,(H,14,15);1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVXHTBGOYJORD-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36760-44-8 | |

| Details | Compound: D-Tryptophan, hydrochloride (1:1) | |

| Record name | D-Tryptophan, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36760-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97486-01-6, 36760-44-8 | |

| Record name | D-Tryptophan, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97486-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Amino-3-(1H-indol-3-yl)propanoic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036760448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-tryptophan hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Tryptophan, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: D-Tryptophan HCl & Derivatives

Molecular Architecture, Physicochemical Profiling, and Applications in Drug Discovery

Executive Summary

D-Tryptophan (and its hydrochloride derivatives) represents a critical chiral building block in modern pharmaceutical synthesis. Unlike its L-isomer, which is a proteinogenic amino acid essential for human nutrition, D-Tryptophan is non-proteinogenic and resists enzymatic degradation by endogenous proteases. This unique stability makes it an invaluable scaffold for peptide therapeutics and a precursor for small molecule drugs, most notably the phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil (Cialis) .

This guide provides a comprehensive technical analysis of D-Tryptophan, focusing on the hydrochloride salts (specifically the methyl ester form used in industry), structural dynamics, and validated analytical protocols for chiral purity.

Chemical Identity & Molecular Architecture

In drug development, "D-Tryptophan HCl" often refers to two distinct entities depending on the stage of synthesis: the simple hydrochloride salt of the amino acid, or, more commonly, D-Tryptophan Methyl Ester Hydrochloride , which is the direct starting material for Pictet-Spengler cyclization.

2.1 Comparative Chemical Data

| Property | D-Tryptophan (Free Base) | D-Tryptophan Methyl Ester HCl |

| CAS Registry | 153-94-6 | 14907-27-8 |

| Formula | ||

| Molecular Weight | 204.23 g/mol | 254.71 g/mol |

| Chirality | D-Isomer ( | D-Isomer ( |

| Appearance | White to off-white crystalline solid | White to off-white powder |

| Solubility | Water (11.4 g/L), Alkali | Water (>150 mg/mL), MeOH, DMSO |

| Melting Point | 282–285 °C (dec.) | 213–216 °C |

| Specific Rotation |

2.2 Structural Dynamics & Crystal Lattice

The D-isomer possesses an indole functional group attached to the

-

Space Group:

(Non-centrosymmetric, consistent with chiral purity). -

Lattice Interactions: The hydrochloride salt forms a stable lattice where the chloride ion bridges the protonated amine and the indole nitrogen via hydrogen bonding, significantly enhancing water solubility compared to the zwitterionic free base.

2.3 Visualization: Molecular Identity

Synthetic Utility: The Tadalafil Pathway[5][6][8]

The primary industrial driver for D-Tryptophan Methyl Ester HCl is the synthesis of Tadalafil. The D-configuration is critical because it establishes the

3.1 The Pictet-Spengler Cyclization

The core reaction involves the condensation of D-Tryptophan Methyl Ester HCl with piperonal (heliotropin). This reaction creates the tetrahydro-

-

Mechanism: Acid-catalyzed electrophilic aromatic substitution.

-

Stereoselectivity: The reaction produces a mixture of cis and trans isomers.[5] The cis isomer is the required intermediate for Tadalafil.[5]

-

Why D-Trp? Starting with D-Trp ensures the chiral center at position 12a is fixed as

.

3.2 Workflow Visualization

[9]

Analytical Characterization Protocols

Ensuring the enantiomeric purity of D-Tryptophan derivatives is non-negotiable. Even trace amounts of the L-isomer can alter biological activity or regulatory compliance.

4.1 Protocol: Chiral HPLC Analysis

This method separates D- and L-isomers to quantify enantiomeric excess (ee).

-

Objective: Quantify D-Trp purity >99.5%.

-

Column: Daicel Chiralpak AD-H or OD-RH (Amylose/Cellulose based).

-

Mobile Phase (Normal Phase): n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm (Indole absorption).

-

Temperature: 25°C.

Mechanistic Insight: The polysaccharide stationary phase forms inclusion complexes. The D- and L-isomers fit differently into the chiral cavities, resulting in different retention times.

4.2 Protocol: Specific Optical Rotation

A rapid quality control check for bulk material.

-

Preparation: Dissolve 1.0 g of D-Tryptophan Methyl Ester HCl in 100 mL of Methanol (Concentration

). -

Measurement: Use a polarimeter with a sodium D-line source (589 nm) at 20°C.

-

Acceptance Criteria:

should be between-

Note: The Free Base rotates light in the positive direction (

to

-

4.3 Solubility & Stability Testing

-

Oxidation: The indole ring is electron-rich and susceptible to oxidation by light and air.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

Solubility Test:

-

Dissolve 100 mg in 1 mL water.

-

Result: Clear solution (HCl salt) vs. Suspension (Free base).

-

4.4 Visualization: Purity Analysis Logic

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9060, D-Tryptophan. Retrieved from [Link]

- Daugan, A. et al. (2003).The Discovery of Tadalafil: A Novel and Highly Selective PDE5 Inhibitor. 2: 2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione Analogues. Journal of Medicinal Chemistry.

- Takigawa, T. et al.Crystal Structures of L-Tryptophan Hydrochloride and Hydrobromide. Bulletin of the Chemical Society of Japan. (Confirming P21 space group for the enantiomeric salt).

Sources

difference between D-Tryptophan hydrochloride and L-Tryptophan HCl

A Comparative Analysis of Stereochemical, Metabolic, and Pharmaceutical Divergence

Executive Summary: The Chirality Divergence

In the precise landscape of pharmaceutical chemistry, the distinction between D-Tryptophan Hydrochloride and L-Tryptophan Hydrochloride is not merely structural—it is functional, metabolic, and therapeutic. While they share identical scalar physicochemical properties (in achiral environments) as enantiomers, their interaction with biological systems is orthogonal.

-

L-Tryptophan HCl is the proteogenic, essential nutrient, serving as the metabolic precursor to serotonin, melatonin, and kynurenine.

-

D-Tryptophan HCl is the non-proteinogenic stereoisomer, biologically distinct due to its resistance to standard proteolysis and its unique metabolic processing by D-amino acid oxidase (DAAO).

This guide dissects these differences, providing actionable protocols for their identification, separation, and application in drug design.

Physicochemical Foundations & Stereochemistry

The Enantiomeric Relationship

Both compounds are hydrochloride salts of 2-amino-3-(1H-indol-3-yl)propanoic acid. The HCl moiety enhances aqueous solubility compared to the zwitterionic free bases, facilitating their use in aqueous buffers and physiological media.

| Feature | L-Tryptophan HCl | D-Tryptophan HCl |

| Stereochemistry | (S)-configuration (Cahn-Ingold-Prelog) | (R)-configuration |

| Optical Rotation | Levorotatory (in water) | Dextrorotatory (in water) |

| Scalar Properties | Identical (MP, pKa, Solubility in H2O) | Identical (MP, pKa, Solubility in H2O) |

| Taste Profile | Bitter | Sweet (approx. 35x sucrose) |

| CAS Number (Free Base) | 73-22-3 | 153-94-6 |

Note: The direction of optical rotation can invert depending on the solvent and pH. Always reference specific rotation

Solubility & Stability

The hydrochloride salt form is critical for bioavailability.

-

Protocol Insight: While free base tryptophan has limited solubility (~11 mg/mL at 25°C), the HCl salt increases this significantly (>100 mg/mL), making it the preferred form for parenteral formulations and high-concentration stock solutions.

-

Stability Warning: Both isomers are susceptible to oxidation at the indole ring (forming N-formylkynurenine) upon exposure to light and high pH. Storage under argon at -20°C is recommended for analytical standards.

Biological Mechanisms: The Metabolic Fork

The most profound difference lies in how biological systems process these enantiomers. This divergence is the basis for D-Tryptophan's utility in peptidomimetics.

L-Tryptophan: The Anabolic & Signaling Pathway

L-Trp is actively transported across the Blood-Brain Barrier (BBB) via the Large Neutral Amino Acid Transporter (LAT1). It feeds into:

-

Serotonin Pathway: Hydroxylation by Tryptophan Hydroxylase (TPH).[1][2]

-

Kynurenine Pathway: Cleavage by IDO/TDO (95% of metabolism).[3]

-

Protein Synthesis: Incorporation into nascent polypeptide chains.

D-Tryptophan: The Oxidative & Microbial Pathway

D-Trp is not recognized by mammalian tRNA synthetases and is excluded from protein synthesis.

-

DAAO Metabolism: It is metabolized solely by D-Amino Acid Oxidase (DAAO) in the kidney and liver, converting it to indole-3-pyruvate.

-

Gut Microbiota: Certain bacteria convert D-Trp into indole derivatives that modulate gut immunity.

-

Proteolytic Resistance: Peptide bonds involving D-Trp are resistant to endogenous proteases, extending the half-life of peptide drugs.

Visualization of Metabolic Divergence

Caption: Divergent metabolic fates. L-Trp feeds anabolic/signaling pathways; D-Trp undergoes oxidative deamination or excretion.

Pharmaceutical Applications & Synthesis[4][5][6][7]

Drug Design (Peptidomimetics)

D-Tryptophan is a critical building block for "stapled" peptides and therapeutic analogues.

-

Mechanism: Replacing L-Trp with D-Trp in a bioactive peptide sequence (e.g., Somatostatin analogues) disrupts the recognition site for proteases without necessarily destroying receptor binding affinity.

-

Result: Increased in vivo half-life from minutes to hours.

Therapeutic Potential

-

L-Trp HCl: Used in TPN (Total Parenteral Nutrition) and as an adjuvant for sleep/mood disorders.

-

D-Trp HCl: Investigated as a non-nutritive sweetener (historical) and currently as an inhibitor of biofilm formation in P. aeruginosa (disrupts quorum sensing).

Analytical Methodologies & Quality Control

Distinguishing these enantiomers requires chiral specific techniques. Standard C18 HPLC cannot separate them.

Protocol: Chiral HPLC Separation

Objective: Quantify D-Trp impurity in L-Trp bulk powder (or vice versa).

-

Column: Chiralpak® ZWIX(+) or Crownpak® CR(+).

-

Mobile Phase:

-

50 mM Formic Acid + 25 mM Diethylamine in Methanol/Water (98:2 v/v).

-

Note: Acidic pH ensures the amine is protonated (

) for interaction with the stationary phase.

-

-

Detection: UV at 280 nm (Indole absorption).

-

Flow Rate: 0.5 mL/min at 25°C.

Protocol: Enzymatic Purity Assay (Self-Validating)

If a chiral column is unavailable, use the specificity of enzymes to validate stereochemistry.

-

Prepare Sample: Dissolve unknown Tryptophan HCl in PBS (pH 7.4).

-

Add Enzyme: Add L-Amino Acid Oxidase (LAAO) (from Crotalus atrox venom).

-

Incubate: 37°C for 30 minutes.

-

Measure: Monitor production of

using a colorimetric peroxidase dye (e.g., o-dianisidine). -

Validation:

Workflow Visualization: Chiral Resolution

Caption: Chromatographic resolution of Tryptophan enantiomers using chiral stationary phases.

References

-

Friedman, M. (2010). Origin, Microbiology, Nutrition, and Pharmacology of D-Amino Acids. Chemistry & Biodiversity. Link

-

Armstrong, D. W., et al. (2001). Macrocyclic Antibiotics as Chiral Selectors in HPLC. Analytical Chemistry. Link

-

PubChem. (2023).[10] Compound Summary: D-Tryptophan. National Library of Medicine. Link

-

Sigma-Aldrich. (2023). Technical Bulletin: Chiral Separation of Amino Acids. Link

-

Vranova, V., et al. (2012). Significance of D-amino acids in soil, fate and utilization by microbes. Soil Biology and Biochemistry. Link

Sources

- 1. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 2. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Tryptophan, D(+)-Tryptophan, and L-Tryptophan_Chemicalbook [chemicalbook.com]

- 7. A comparison of D and L-tryptophan on the cerebral metabolism of 5-hydroxytryptamine and dopamine in the dog - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. reddit.com [reddit.com]

- 10. α-Methyltryptamine - Wikipedia [en.wikipedia.org]

The Genesis and Architecture of D-Tryptophan Hydrochloride: A Technical Odyssey

Executive Summary: The Mirror Image Conundrum

D-Tryptophan Hydrochloride (D-Trp·HCl) is the dextrorotatory enantiomer of the essential amino acid tryptophan, stabilized as a hydrochloride salt. Unlike its L-isomer, which is a fundamental building block of proteins and a precursor to serotonin, D-Tryptophan is non-proteinogenic in mammals. However, it has emerged as a critical chiral intermediate in the pharmaceutical industry, most notably in the synthesis of phosphodiesterase inhibitors (e.g., Tadalafil) and immunomodulatory peptides.

This guide traces the technical evolution of D-Trp synthesis from early isolation to modern dynamic kinetic resolution (DKR), providing actionable protocols for its synthesis and salt formation.

Historical Genesis: Isolation and the Chirality Problem

The history of tryptophan begins in 1901 at the University of Cambridge. Frederick Gowland Hopkins and Sydney Cole isolated the amino acid from casein hydrolysate, identifying it as the cause of the violet color reaction with glyoxylic acid (the Hopkins-Cole reaction).

-

1904: Structure elucidation by Alexander Ellinger (Indole-3-propionic acid derivative).

-

1944: Snyder and Smith establish a scalable chemical synthesis of DL-Tryptophan from indole, marking the beginning of the "Resolution Era."

The core challenge was not synthesis, but stereochemistry . Chemical synthesis produces a racemic mixture (DL-Tryptophan). Separating the valuable D-isomer from the L-isomer required ingenious chemical and later, enzymatic strategies.

The Chemical Era: Classical Resolution

Before the advent of specific enzymes, the production of D-Tryptophan relied on Chemical Resolution or Enzymatic Resolution of Racemates .

The Classical Resolution Workflow

The most robust historical method involved the acetylation of DL-Tryptophan to N-Acetyl-DL-Tryptophan, followed by resolution using a chiral resolving agent or an acylase enzyme.

Mechanism:

-

Acetylation: DL-Trp is treated with acetic anhydride to form N-Acetyl-DL-Trp.[1]

-

Selective Hydrolysis (The Greenstein Method): The enzyme Acylase I (typically from porcine kidney or Aspergillus) selectively hydrolyzes N-Acetyl-L -Trp back to L-Trp.

-

Separation: L-Trp (zwitterion, soluble in water) is separated from unreacted N-Acetyl-D -Trp (acidic, extractable in organic solvents).[1]

-

Hydrolysis: N-Acetyl-D-Trp is chemically hydrolyzed (acid/base) to yield pure D-Tryptophan.

Visual: Classical Resolution Pathway

Figure 1: The Classical Resolution pathway utilizing selective enzymatic hydrolysis of the N-acetyl derivative.

The Chemo-Enzymatic Revolution: The Hydantoin Process

In the 1980s, the industrial demand for D-amino acids drove the development of the Hydantoin Process . This is a Dynamic Kinetic Resolution (DKR) system that theoretically allows for 100% conversion of a racemic starting material into the D-isomer, eliminating the waste associated with classical resolution.

The Mechanism

The process utilizes a "triad" of enzymes, often co-expressed in recombinant E. coli (e.g., utilizing genes from Agrobacterium or Arthrobacter species).

-

Hydantoin Racemase: Continuously interconverts L-5-indolylmethylhydantoin and D-5-indolylmethylhydantoin.

-

D-Hydantoinase: Stereoselectively opens the ring of the D-hydantoin to form N-carbamoyl-D-tryptophan.

-

D-Carbamoylase: Decarbamoylates the intermediate to release free D-Tryptophan.

This method is superior because the unreacted L-hydantoin is continuously racemized back to the D-form, driving the equilibrium toward the product.

Visual: The Hydantoin Process (DKR)

Figure 2: The Hydantoin Process.[1] Note the reversible racemization step (Red) which allows total conversion to the D-isomer.

Technical Protocol: Synthesis of D-Tryptophan Hydrochloride

This protocol describes the conversion of purified D-Tryptophan (free base) into its Hydrochloride salt. This is the critical final step for pharmaceutical applications to ensure solubility and stability.

Reagents & Equipment

-

Precursor: D-Tryptophan (Free Base, >98% ee).

-

Solvent: Isopropanol (IPA) and Deionized Water.

-

Acid: Concentrated Hydrochloric Acid (37%) or HCl gas.

-

Equipment: Glass-lined reactor, cooling bath, filtration unit.

Step-by-Step Protocol

| Step | Operation | Technical Rationale |

| 1 | Slurry Formation | Suspend D-Tryptophan (1.0 eq) in water (3-5 volumes). Heat to 50-60°C . Tryptophan has limited solubility in cold water; heating aids dissolution during acidification. |

| 2 | Acidification | Slowly add Concentrated HCl (1.1 - 1.2 eq) dropwise. Maintain temperature at 50°C. The solution will clarify as the soluble hydrochloride salt forms. Target pH: 1.5 - 2.0. |

| 3 | Clarification | Add activated carbon (5% w/w), stir for 30 mins, and filter hot. Removes trace indole impurities and color bodies. |

| 4 | Crystallization | Concentrate the filtrate under vacuum to ~50% volume. Add Isopropanol (IPA) (5-10 volumes) as an anti-solvent. |

| 5 | Nucleation | Cool the mixture slowly to 0-5°C over 4 hours. Slow cooling promotes the formation of defined crystal lattices (monoclinic P21) rather than amorphous solids. |

| 6 | Isolation | Filter the white crystals. Wash with cold IPA. |

| 7 | Drying | Dry in a vacuum oven at 50°C for 12 hours. High heat can cause decarboxylation; vacuum ensures solvent removal at safe temperatures. |

Self-Validating Check:

-

Appearance: White to off-white crystalline powder.

-

Melting Point: 237-240°C (decomposition).

-

Specific Rotation:

(c=1, H2O). Note: The rotation of D-Trp HCl is negative in water, distinct from the free base.

Comparative Analysis: Resolution vs. Hydantoin

| Feature | Classical Resolution (Acylase) | Hydantoin Process (Enzymatic DKR) |

| Starting Material | DL-Tryptophan (Indole + Serine) | Indole + Hydantoin precursors |

| Theoretical Yield | 50% (Max) | 100% |

| Atom Economy | Low (Acetylation/Deacetylation waste) | High (Direct conversion) |

| Chiral Purity (ee) | >99% (Dependent on separation) | >99.5% (Enzyme specificity) |

| Scalability | Moderate (Solvent intensive) | High (Aqueous fermentation) |

| Cost Driver | Resolving agents / Enzyme cost | Bioreactor operation |

References

-

Hopkins, F. G., & Cole, S. W. (1901). A contribution to the chemistry of proteids: Part I. A preliminary study of a hitherto undescribed product of tryptic digestion. The Journal of Physiology, 27(4-5), 418–428. Link

-

Snyder, H. R., & Smith, C. W. (1944). A Convenient Synthesis of dl-Tryptophan.[3] Journal of the American Chemical Society, 66(3), 350–351. Link

-

Shabica, A. C., & Tishler, M. (1949). Resolution of DL-Tryptophan.[1][2][3][4][5][6] Journal of the American Chemical Society, 71(9), 3251–3251. Link

-

Olivieri, R., et al. (1981). Microbial transformation of racemic hydantoins to D-amino acids. Biotechnology and Bioengineering, 23(10), 2317–2328. Link

-

Martinez-Gomez, A. I., et al. (2007). Enzymatic production of D-tryptophan from D,L-5-indolylmethylhydantoin. Applied Microbiology and Biotechnology, 76, 569–576. Link

-

Takayama, K., et al. (1965). Crystal Structures of L-Tryptophan Hydrochloride and Hydrobromide. Bulletin of the Chemical Society of Japan, 38(11), 1917-1918. Link

Sources

- 1. US2797226A - Process of resolving dl-acyl tryptophan compounds and products obtained thereby - Google Patents [patents.google.com]

- 2. US5070208A - Method for crystallization of optically active tryptophan - Google Patents [patents.google.com]

- 3. CN1256325C - Method for preparing N-acetyl-DL-tryptophan by cascade reaction - Google Patents [patents.google.com]

- 4. openscholar.uga.edu [openscholar.uga.edu]

- 5. researchgate.net [researchgate.net]

- 6. Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures [mdpi.com]

Methodological & Application

Application Note: A Validated Chiral HPLC Method for the Determination of D-Tryptophan Hydrochloride

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of D-Tryptophan hydrochloride. The enantiomeric purity of amino acids is a critical quality attribute in the pharmaceutical industry, as the biological activity and toxicological profile of stereoisomers can differ significantly. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the rationale behind methodological choices, a step-by-step analytical protocol, and a complete validation strategy based on the International Council for Harmonisation (ICH) guidelines.

Introduction: The Significance of Chiral Purity for Tryptophan

Tryptophan, an essential amino acid, exists as two enantiomers: L-Tryptophan and D-Tryptophan.[1] L-Tryptophan is the naturally occurring form, serving as a fundamental building block in protein synthesis and a precursor to vital biomolecules such as the neurotransmitter serotonin and the hormone melatonin.[2] Conversely, the D-enantiomer is less common in nature but its presence, often as an impurity in L-Tryptophan preparations or as a component in specific pharmaceutical agents, necessitates accurate and precise quantification.[1]

Regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drugs and intermediates. The development of a reliable analytical method is therefore paramount for ensuring the safety, efficacy, and quality of pharmaceutical products containing tryptophan. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for resolving enantiomers due to its high resolution, sensitivity, and reproducibility.[3] This application note details a direct chiral HPLC method, which is often preferred for its simplicity and efficiency over indirect methods that require derivatization.[4]

Physicochemical Properties of D-Tryptophan Hydrochloride

A thorough understanding of the analyte's properties is foundational to successful method development.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₃ClN₂O₂ | [5] |

| Molecular Weight | 240.69 g/mol | PubChem |

| Appearance | White to off-white solid | [1] |

| Melting Point | 213-216 °C (decomposes) | [5] |

| Solubility | Soluble in water and methanol | [5] |

| UV Maximum | ~280 nm | General Knowledge |

Note: The hydrochloride salt form enhances the aqueous solubility of D-Tryptophan.

HPLC Method Development Strategy

The primary objective is to achieve baseline separation between the D- and L-enantiomers of tryptophan with good peak shape and a reasonable run time. The following sections explain the rationale for the selected chromatographic parameters.

The Causality Behind Experimental Choices

-

Column Selection: The cornerstone of chiral separations is the Chiral Stationary Phase (CSP).[4] For the separation of underivatized amino acids like tryptophan, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective.[6] These phases operate on the principle of forming transient diastereomeric complexes with the enantiomers, leading to differential retention times.[6] An amylose-based column, specifically one with tris(3,5-dimethylphenylcarbamate) as the chiral selector, was chosen for its proven success in resolving a wide range of racemates, including those with aromatic groups like tryptophan.[7]

-

Mobile Phase Selection: The mobile phase composition is critical for optimizing selectivity and resolution. A polar organic mobile phase, consisting of a mixture of an alcohol (e.g., ethanol or isopropanol) and an alkane (e.g., n-hexane), is typically used with polysaccharide-based CSPs in normal-phase mode. The addition of a small amount of an acidic or basic additive is often necessary to improve peak shape and resolution by minimizing ionic interactions with residual silanols on the silica support. In this method, a mixture of n-Hexane, Isopropanol, and Trifluoroacetic acid (TFA) is employed. TFA serves to protonate the amino group of tryptophan, leading to sharper peaks and more reproducible retention.

-

Detection: Tryptophan possesses a strong chromophore in its indole ring, making UV detection a suitable and straightforward choice. Based on the UV spectrum of tryptophan, a detection wavelength of 280 nm provides excellent sensitivity for both enantiomers. Fluorescence detection can also be used for enhanced sensitivity if required.[8][9][10]

Method Development Workflow

The logical progression of the method development process is illustrated below.

Caption: Workflow for HPLC Method Development.

Detailed Application Protocol

This protocol is a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.

Materials and Reagents

-

Reference Standards: D-Tryptophan hydrochloride (≥99% purity), L-Tryptophan (≥99% purity).

-

Solvents: n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade).

-

Additive: Trifluoroacetic acid (TFA, HPLC grade).

-

Diluent: Mobile Phase.

-

Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis detector.

Chromatographic Conditions

| Parameter | Condition |

| Column | Chiral Amylose-based CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol : TFA (80 : 20 : 0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of D-Tryptophan hydrochloride in 10 mL of diluent.

-

L-Isomer Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of L-Tryptophan in 10 mL of diluent.

-

System Suitability Solution (Resolution Solution): Prepare a solution containing approximately 20 µg/mL each of D-Tryptophan and L-Tryptophan in the diluent.

-

Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to achieve a final concentration of approximately 100 µg/mL of D-Tryptophan hydrochloride.

Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Perform a blank injection (diluent) to ensure no interfering peaks are present.

-

Inject the System Suitability Solution six times.

-

Verify that the system suitability parameters meet the acceptance criteria outlined in Table 3.

-

Inject the standard and sample solutions in an appropriate sequence.

-

Integrate the peaks and calculate the amount of D-Tryptophan hydrochloride in the sample.

System Suitability Test (SST)

In accordance with USP <621>, SST is an integral part of the analytical procedure.[11][12]

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | ≤ 2.0 for the D-Tryptophan peak | Ensures peak symmetry and good chromatographic performance. |

| Theoretical Plates (N) | ≥ 2000 for the D-Tryptophan peak | Demonstrates column efficiency. |

| Resolution (Rs) | ≥ 2.0 between D- and L-Tryptophan | Confirms baseline separation of the enantiomers. |

| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area (n=6) | Indicates the precision of the injection and detection system. |

Method Validation Protocol

The developed method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[13][14][15]

Validation Workflow

Caption: Workflow for HPLC Method Validation.

Validation Parameters and Acceptance Criteria

| Parameter | Protocol | Acceptance Criteria |

| Specificity | Analyze blank, D-Tryptophan, L-Tryptophan, and a mixture. Spike placebo with the analyte. | The D-Tryptophan peak is free from interference from the L-isomer, blank, and placebo. |

| Linearity | Analyze five concentration levels from 50% to 150% of the nominal concentration (50-150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | Perform recovery studies by spiking a placebo at three concentration levels (80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |

| Precision | Repeatability (Intra-day): Analyze six replicate sample preparations at 100% concentration. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. | RSD ≤ 2.0% for repeatability. Overall RSD (including intermediate precision) ≤ 2.0%. |

| Limit of Detection (LOD) | Based on the signal-to-noise ratio method (S/N ≈ 3). | To be determined experimentally. |

| Limit of Quantitation (LOQ) | Based on the signal-to-noise ratio method (S/N ≈ 10). | To be determined experimentally. The LOQ should be precise and accurate. |

| Robustness | Deliberately vary method parameters: Flow rate (±0.1 mL/min), Column Temperature (±2 °C), and IPA content in mobile phase (±2%). | System suitability parameters must be met. No significant impact on the results. |

Conclusion

The chiral HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the determination of D-Tryptophan hydrochloride. The comprehensive explanation of the method development rationale and the detailed validation protocol provide a solid foundation for its implementation in a regulated laboratory environment. This method is suitable for quality control, stability testing, and research applications where the enantiomeric purity of tryptophan is of critical importance.

References

-

National Center for Biotechnology Information (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC. Retrieved from [Link]

-

SIELC Technologies. HPLC Method for Separation of a Mixture of Tryptophan and its Catabolites. Retrieved from [Link]

-

Chiralpedia (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

-

National Center for Biotechnology Information (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry. Retrieved from [Link]

-

ScienceDirect. HPLC method for the assessment of tryptophan metabolism. Retrieved from [Link]

-

AOAC International (2019). HPLC Determination of Total Tryptophan in Infant Formula. Retrieved from [Link]

-

Pharmaguideline (2024). Steps for HPLC Method Validation. Retrieved from [Link]

-

ScienceDirect (2016). A simplified HPLC method for determination of tryptophan in some cereals and legumes. Retrieved from [Link]

-

European Union Reference Laboratory (2011). Final Report FAD-2010-0056 - Tryptophan. Retrieved from [Link]

-

European Medicines Agency (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

US Pharmacopeia. <621> CHROMATOGRAPHY. Retrieved from [Link]

-

Pharmacopoeial Discussion Group (2024). Amino Acid Determination. Retrieved from [Link]

-

National Center for Biotechnology Information. D-Tryptophan. Retrieved from [Link]

-

International Council for Harmonisation (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

ResearchGate (2025). Chiral HPLC Separation and Modeling of Four Stereomers. Retrieved from [Link]

-

International Council for Harmonisation (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

-

Phenomenex. Chiral HPLC Separations. Retrieved from [Link]

-

European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

Agilent. Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

-

Scribd. USP-NF 621 Chromatography. Retrieved from [Link]

-

Chromatography Online (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

-

LCGC International. An Amino Acid Analysis According to European Pharmacopoeia 8.0. Retrieved from [Link]

Sources

- 1. D-Tryptophan | C11H12N2O2 | CID 9060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HPLC Method for Separation of a Mixture of Tryptophan and its Catabolites on Primesep 100 Column | SIELC Technologies [sielc.com]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 5. D-Tryptophan methyl ester hydrochloride | 14907-27-8 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. real.mtak.hu [real.mtak.hu]

- 9. academic.oup.com [academic.oup.com]

- 10. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 11. usp.org [usp.org]

- 12. agilent.com [agilent.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Application Note: Precision Synthesis of N-Acetyl-D-Tryptophan

Abstract

This application note details a robust, scalable protocol for the N-acetylation of D-Tryptophan hydrochloride using a modified Schotten-Baumann procedure. Unlike standard amino acid acetylations, D-Tryptophan requires strict kinetic control to prevent racemization of the indole stereocenter. This guide provides a self-validating methodology, emphasizing pH monitoring and temperature regulation to ensure high enantiomeric excess (>99% ee) and chemical purity suitable for pharmaceutical intermediate applications.

Introduction & Scientific Context

N-Acetyl-D-tryptophan is a critical chiral building block in the synthesis of neuroprotective agents, immunomodulators, and peptide therapeutics. While the L-isomer is ubiquitous in biology, the D-isomer provides resistance to enzymatic degradation, a desirable trait in peptidomimetics.

The Challenge: Racemization & Stability

The primary challenge in acetylating D-Tryptophan is preserving the chiral integrity of the

This protocol utilizes a biphasic Schotten-Baumann system , where the amino acid is dissolved in an aqueous base and the acetylating agent (acetic anhydride) is added under controlled cooling. This method favors the kinetic acetylation of the amine over the thermodynamic racemization or hydrolysis pathways.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The amine group of the D-Tryptophan (freed from its hydrochloride salt) attacks the carbonyl carbon of acetic anhydride.

Materials & Equipment

Reagents

| Reagent | Grade | Role | Hazards |

| D-Tryptophan HCl | >99% (Chiral grade) | Substrate | Irritant |

| Acetic Anhydride | ACS Reagent (>99%) | Acetylating Agent | Corrosive, Lachrymator, Flammable |

| Sodium Hydroxide (NaOH) | 2M Aqueous Soln.[1] | Base / Catalyst | Corrosive |

| Hydrochloric Acid (HCl) | 6M Aqueous Soln. | Precipitation | Corrosive |

| Ethanol (95%) | ACS Reagent | Recrystallization | Flammable |

Equipment

-

Reaction Vessel: 3-neck round bottom flask (250 mL or 500 mL).

-

Temperature Control: Ice-water bath and thermometer (digital preferred).

-

Agitation: Magnetic stirrer with Teflon-coated stir bar.

-

pH Monitoring: Calibrated pH meter (pH paper is insufficient for precise control).

-

Filtration: Buchner funnel, vacuum flask, and Whatman No. 1 filter paper.

Experimental Protocol

Phase 1: Neutralization & Solubilization

Rationale: D-Tryptophan is supplied as a hydrochloride salt. It must be converted to its free base form to act as a nucleophile. The pH must be high enough to deprotonate the amine (

-

Setup: Place the 3-neck flask in an ice-water bath. Insert the thermometer and pH probe.

-

Dissolution: Add 10.0 g (41.5 mmol) of D-Tryptophan Hydrochloride to 60 mL of distilled water. Stir to form a suspension.

-

Neutralization: Slowly add 2M NaOH dropwise while monitoring temperature.

-

Target: Neutralize the HCl and the carboxylic acid proton.

-

Volume: Approximately 41-45 mL of 2M NaOH will be required to reach pH 10-11 .

-

Observation: The solution should become clear as the zwitterion/anion forms.

-

Critical Limit: Do not exceed 20°C.

-

Phase 2: Acetylation (The Schotten-Baumann Reaction)

Rationale: Acetic anhydride hydrolyzes rapidly in water. To ensure efficient acetylation of the amine, the reagent must be added slowly at low temperatures, and the pH must be maintained alkaline to scavenge the acetic acid byproduct.

-

Cooling: Ensure the solution temperature is 0–5°C .

-

Addition: Measure 5.0 mL (53 mmol, ~1.3 eq) of Acetic Anhydride.

-

Kinetic Dosing: Add the acetic anhydride dropwise over 30–45 minutes .

-

Simultaneous Base Addition: As the reaction proceeds, acetic acid is released, dropping the pH. Simultaneously add 2M NaOH dropwise to maintain pH 10–12 .

-

Turbidity Check: If the solution becomes cloudy, the pH may be too low (precipitation of unreacted Trp). Add base to clarify.

-

-

Completion: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for an additional 1 hour .

Phase 3: Isolation & Purification

Rationale: N-Acetyl-D-tryptophan is an acid.[1] At high pH, it exists as a soluble salt. Lowering the pH below its pKa (approx 3.4) precipitates the free acid.

-

Cooling: Return the flask to the ice bath (0–5°C).

-

Precipitation: Slowly add 6M HCl dropwise with vigorous stirring.

-

Target pH:2.0 – 2.5 .

-

Observation: A thick, white to off-white precipitate will form immediately.

-

-

Aging: Stir the slurry at 0°C for 30 minutes to ensure complete crystallization.

-

Filtration: Filter the solid under vacuum. Wash the filter cake with 3 x 20 mL of ice-cold water to remove residual salts (NaCl) and acetic acid.

-

Drying: Dry the crude solid in a vacuum oven at 50°C for 4 hours.

-

Recrystallization (Optional for High Purity):

-

Dissolve the crude solid in a minimum volume of hot ethanol (approx 60°C).

-

Add warm water until slight turbidity appears.

-

Allow to cool slowly to room temperature, then refrigerate overnight.

-

Filter and dry.

-

Process Workflow Diagram

Quality Control & Validation

| Parameter | Specification | Method | Notes |

| Appearance | White crystalline powder | Visual | Yellowing indicates oxidation. |

| Melting Point | 204 – 206°C (dec) | Capillary Method | Sharp range indicates high purity. |

| Solubility | Soluble in alkali, EtOH | USP <1091> | Slightly soluble in water. |

| Optical Rotation | Polarimetry | Value varies by solvent. D-isomer rotation is opposite to L-isomer (+21°). | |

| Purity | > 98.5% | HPLC (C18 column) | Mobile Phase: MeOH/Water/TFA. |

Note on Optical Rotation: Literature values for N-acetyl-tryptophan vary significantly by solvent.

-

N-Acetyl-L-Tryptophan in water (neutralized) is typically +21° .

-

Therefore, N-Acetyl-D-Tryptophan should exhibit -21° under identical conditions.

-

In ethanol, rotations are much lower (approx ±1°). Validation via chiral HPLC is recommended over polarimetry for strict ee determination.

Troubleshooting Guide

-

Problem: Sticky/Gummy Precipitate.

-

Cause: Rapid addition of Ac2O caused local heating, or pH dropped too low too fast.

-

Solution: Re-dissolve in dilute NaOH, filter any insolubles, and re-acidify very slowly with vigorous stirring.

-

-

Problem: Low Yield.

-

Cause: Hydrolysis of Ac2O before it reacted with the amine.

-

Solution: Ensure temperature is kept at 0°C during addition. Increase Ac2O equivalents to 1.5x.

-

-

Problem: Racemization (Low Melting Point).

-

Cause: Reaction temperature exceeded 25°C or pH > 13 for extended periods.

-

Solution: Strictly control temperature. Do not overshoot pH during neutralization.

-

References

-

Schotten-Baumann Reaction Conditions. Wikipedia. Retrieved October 2023. Link

-

Synthesis of N-Acetyl-DL-Tryptophan. Google Patents (US2797226A). Describes resolution and acetylation conditions. Link

-

N-Acetyl-DL-tryptophan Properties. ChemicalBook. Physical properties and solubility data. Link

-

N-Acetyl-D-tryptophan Structure & Safety. PubChem. CID 439917.[2] Link

-

Ajinomoto Amino Science. Specifications for N-Acetyl-DL-Tryptophan. Industrial standard specifications. Link

Sources

Troubleshooting & Optimization

troubleshooting low yields in D-Tryptophan hydrochloride reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for D-Tryptophan hydrochloride synthesis. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common challenges and optimize your reaction outcomes. As your partner in science, we understand that achieving high yield and purity is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in the lab.

Troubleshooting Guide: Addressing Low Yields & Impurities

This section is structured to address the most pressing issues encountered during the synthesis of D-Tryptophan hydrochloride and its derivatives (e.g., esters). We will diagnose problems systematically, from starting materials to final product isolation.

Question 1: My overall yield of D-Tryptophan hydrochloride is consistently low. What is the most logical way to diagnose the problem?

Low yield is a multifaceted issue that requires a systematic approach to resolve. From our experience, problems can be categorized into three main areas: Reagent Quality, Reaction Conditions, and Work-up/Purification. The following workflow provides a logical diagnostic path.

Caption: A systematic workflow for troubleshooting low yields.

Expert Analysis:

-

Step 1: Starting Materials: The principle of "garbage in, garbage out" is critical. Tryptophan is susceptible to degradation, so ensure your starting material is of high purity. More importantly, many reactions for forming the hydrochloride salt, especially esterification, are highly sensitive to water. Use anhydrous solvents and properly handle hygroscopic reagents like thionyl chloride or dry HCl gas.

-

Step 2: Reaction Conditions: Tryptophan's indole ring is sensitive to strongly acidic conditions and oxidation, which can lead to decomposition.[1][2] Overheating can accelerate these degradation pathways and promote racemization. It is crucial to maintain the recommended temperature. If the reaction is run under harsh acidic conditions, side reactions can occur.[1] For reactions sensitive to air, employing an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation of the electron-rich indole ring.[3][4]

-

Step 3: Work-up & Purification: Significant product loss often occurs during this phase. D-Tryptophan hydrochloride has some solubility in alcoholic solvents often used for washing.[5] Minimize the volume of wash solvents and use them cold. For crystallization, ensure the solution is sufficiently supersaturated, but avoid crash precipitation which can trap impurities. A slow, controlled crystallization is key to both high yield and high purity.[6]

Question 2: My HPLC analysis shows a significant impurity with the same mass as my product. Could this be racemization, and how can I prevent it?

Yes, an impurity with the same mass is a classic indicator of racemization, where the desired D-enantiomer is converted into a mixture of D- and L-enantiomers.[7] This is a common problem in amino acid chemistry, particularly when the carboxyl group is activated.[8][9]

The Mechanism of Racemization:

Activation of the carboxyl group (e.g., forming an acyl chloride or ester) makes the alpha-proton (the hydrogen on the chiral carbon) more acidic. In the presence of a base (even a weak one), this proton can be abstracted, forming a planar enolate or oxazolone intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of D and L forms.

Caption: Simplified mechanism of racemization in amino acid reactions.

Preventative Strategies:

| Strategy | Rationale | Field-Proven Implementation |

| Temperature Control | Lower temperatures decrease the rate of proton abstraction and subsequent racemization. | If a reaction is typically run at reflux, attempt it at a lower temperature (e.g., 40-50 °C) for a longer duration. Monitor progress by TLC/HPLC. |

| Choice of Reagents | Avoid strongly basic conditions. Some coupling reagents are known to suppress racemization. | Use of additives like HOBt (Hydroxybenzotriazole) in peptide coupling is a classic example of suppressing racemization.[10] For esterification, using dry HCl in alcohol is generally safe, but prolonged reaction times at high temperatures should be avoided. |

| Minimize Reaction Time | The longer the activated amino acid is exposed to racemization-prone conditions, the more epimerization will occur. | Monitor the reaction closely. Once the starting material is consumed (as determined by TLC or HPLC), proceed with the work-up immediately. Do not leave reactions running overnight without prior validation. |

| pH Control | Tryptophan itself is more stable in weakly acidic to neutral pH ranges.[11] Extreme pH on either end can be detrimental. | During work-up, be mindful of the pH during extractions. Quick and efficient neutralization steps are recommended. |

Frequently Asked Questions (FAQs)

FAQ 1: What are the best practices for setting up an esterification reaction of D-Tryptophan with an alcohol and HCl?

This is a classic Fischer esterification. The key to high yield is understanding that it's an equilibrium-controlled process.

Protocol: D-Tryptophan Methyl Ester Hydrochloride Synthesis (Illustrative)

-

Drying: Ensure all glassware is oven-dried. Use anhydrous methanol.

-

Inert Atmosphere: Assemble the apparatus under a stream of nitrogen or argon.

-

Suspension: Suspend D-Tryptophan (1 equivalent) in anhydrous methanol (approx. 5-10 mL per gram of tryptophan).

-

Cooling: Cool the suspension to 0 °C in an ice bath. This is critical to control the initial exotherm when adding the acid source.

-

Acidification: Slowly bubble dry HCl gas through the suspension or add a pre-calculated amount of thionyl chloride (SOCl₂) dropwise (typically 1.1-1.2 equivalents). Safety Note: SOCl₂ is highly corrosive and reacts violently with water. This must be done in a fume hood.

-

Driving Equilibrium: After the initial addition, allow the mixture to warm to room temperature and then heat to reflux (typically 35-65 °C depending on the alcohol).[12][13] To drive the reaction to completion, the water produced must be removed. This can be achieved by using a Dean-Stark trap or by azeotropic distillation if a co-solvent like dichloroethane is used.[12]

-

Monitoring: Track the disappearance of the solid D-Tryptophan and check the reaction progress by TLC, visualizing with ninhydrin.

-

Isolation: Once complete, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system like methanol/ether.[5]

FAQ 2: How can I effectively monitor the reaction progress using Thin-Layer Chromatography (TLC)?

TLC is an invaluable, rapid tool for monitoring your reaction.

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica gel 60 F₂₅₄ plates | Standard choice for moderately polar organic molecules. |

| Mobile Phase | Dichloromethane:Methanol (e.g., 9:1 v/v) with a few drops of acetic acid. | This system provides good separation between the polar starting material and the less polar product. The acid helps to produce sharper spots. |

| Visualization | 1. UV Light (254 nm): The indole ring of tryptophan is UV active.[14]2. Ninhydrin Stain: Staining with a ninhydrin solution followed by gentle heating will visualize any primary amine, showing both reactant and product as purple spots.[14] | Using both methods provides complementary information. The disappearance of the starting material spot is the primary indicator of reaction completion. |

| Rf Values | D-Tryptophan (Starting Material): Will have a low Rf value (highly polar).D-Tryptophan Ester (Product): Will have a higher Rf value (less polar). | The hydrochloride salt will be less mobile (lower Rf) than the free base ester.[14] Monitoring the reaction will show the starting material spot diminishing and the product spot appearing and intensifying. |

FAQ 3: My final product is off-color (yellow/brown). What causes this and how can I fix it?

This discoloration is almost always due to the degradation of the indole ring of tryptophan.

-

Cause: The indole ring is electron-rich and highly susceptible to oxidation and acid-catalyzed polymerization, especially at elevated temperatures or upon exposure to air and light.[2][3]

-

Prevention:

-

Inert Atmosphere: As mentioned, running the reaction under nitrogen or argon minimizes contact with oxygen.

-

Antioxidants: In some purification processes, a small amount of an antioxidant like ascorbic acid can be used to prevent degradation during hydrolysis or work-up.[4]

-

Light Protection: Protect the reaction mixture and the final product from direct light by covering the flask with aluminum foil.

-

-

Remediation:

-

Activated Carbon (Charcoal): During recrystallization, adding a small amount of activated carbon (e.g., Norit) to the hot solution can adsorb colored impurities.[5] Be cautious, as it can also adsorb some of your product, potentially lowering the yield.

-

Recrystallization: A careful recrystallization from a suitable solvent system is often sufficient to leave colored impurities behind in the mother liquor.[5]

-

References

- Process for the preparation of L-tryptophan.

- The preparation method of tryptophan esters hydrochloride.

- Preparation method of D-tryptophan lower alcohol ester hydrochloride with high optical purity.

-

Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. ACS Publications. [Link]

- Preparing method for tryptophan ester hydrochloride.

-

A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Royal Society of Chemistry. [Link]

-

Tryptamine from Tryptophan. Erowid. [Link]

-

Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers. [Link]

-

A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate. PubMed Central. [Link]

-

Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. PubMed Central. [Link]

-

Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures. MDPI. [Link]

-

A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Stanford Chemicals. [Link]

-

Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. ACS Publications. [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

-

Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [Link]

-

Racemization. Wikipedia. [Link]

Sources

- 1. CN103435530A - Preparation method of D-tryptophan lower alcohol ester hydrochloride with high optical purity - Google Patents [patents.google.com]

- 2. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 3. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]

- 4. Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tryptamine from Tryptophan - [www.rhodium.ws] [erowid.org]

- 6. Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures | MDPI [mdpi.com]

- 7. Racemization - Wikipedia [en.wikipedia.org]

- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. peptide.com [peptide.com]

- 11. A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN105037240B - The preparation method of tryptophan esters hydrochloride - Google Patents [patents.google.com]

- 13. CN105037240A - Preparing method for tryptophan ester hydrochloride - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

optimizing storage conditions for D-Tryptophan hydrochloride stability

This guide serves as a technical support center for optimizing the stability and storage of D-Tryptophan Hydrochloride . It is designed for researchers requiring high-purity maintenance of this compound for peptide synthesis, biological assays, or pharmaceutical development.[1]

Module 1: Critical Storage Parameters (The "Why" & "How")

D-Tryptophan Hydrochloride (D-Trp[2][3][4][5]·HCl) is the hydrochloride salt of the D-isomer of tryptophan. While the salt form offers superior aqueous solubility compared to the free base (approx. 11.4 g/L for free base vs. >100 g/L for HCl salts), it introduces specific stability challenges—primarily hygroscopicity and photo-oxidative susceptibility .

To maintain assay purity >99%, you must control three variables: Moisture, Light, and Oxygen.

1. The Degradation Mechanism

The indole ring of tryptophan is an electron-rich moiety highly susceptible to attack by Reactive Oxygen Species (ROS). This reaction is catalyzed by light (photo-oxidation) and accelerated by moisture, which increases molecular mobility in the crystal lattice.

-

Primary Pathway: Tryptophan

N-Formylkynurenine (NFK) -

Visual Indicator: The formation of Kynurenine and mixed oligomers results in a characteristic yellow-to-brown discoloration .

2. Optimized Storage Protocol

Do not rely on generic "room temperature" storage for long-term stability. Follow this tiered protocol:

| Parameter | Recommendation | Scientific Rationale |

| Temperature | 2–8°C (Refrigerated) | Reduces the kinetic rate of oxidation and hydrolysis. Room temp (20-25°C) is acceptable for short-term (<1 month) active use. |

| Humidity | Desiccated (<30% RH) | Critical: HCl salts are hygroscopic. Moisture absorption causes "caking" and lowers the pH of the micro-environment, accelerating acid-catalyzed degradation. |

| Light | Amber/Opaque Vial | Blocks UV/Blue light (280–450 nm) which triggers the excitation of the indole ring, initiating photo-oxidation. |

| Headspace | Argon/Nitrogen Flush | Displaces atmospheric oxygen. Essential for long-term storage (>6 months) to prevent autoxidation. |

Module 2: Degradation Pathway Visualization

The following diagram illustrates the chemical cascade leading to sample failure. Understanding this pathway helps you diagnose "Yellowing" issues.

Figure 1: The oxidative degradation pathway of Tryptophan. The transition from White to Yellow indicates the conversion of the Indole moiety to Kynurenine derivatives.

Module 3: Troubleshooting Guide & FAQs

This section addresses specific issues observed during experimentation.

Q1: My D-Tryptophan HCl powder has turned a faint yellow. Can I still use it?

Diagnosis: This indicates early-stage photo-oxidation (formation of N-Formylkynurenine).

-

For Cell Culture/Biological Assays: Discard. Even trace oxidation products can be cytotoxic or immunogenic.

-

For Rough Chemical Synthesis: If the yellowing is superficial, you may recrystallize, but it is risky.

-

Root Cause: The container was likely clear glass or exposed to ambient light/air.

Q2: The powder has clumped into a hard cake. Is it degraded?

Diagnosis: This is hygroscopic caking , common with Hydrochloride salts.

-

Assessment: Clumping alone does not mean chemical degradation, but it indicates moisture ingress.

-

Action: Check solubility. If it dissolves clearly without color, it is chemically intact but difficult to weigh accurately.

-

Prevention: Always warm the refrigerated bottle to room temperature before opening to prevent condensation on the cold powder.

Q3: I see a new peak at RRT ~0.8 in my HPLC. What is it?

Diagnosis: This is likely Kynurenine or a related oxidation impurity.

-

Action: Run a reference standard for Kynurenine. If confirmed, your D-Trp purity is compromised.

-

Note: D-Trp HCl is an enantiomer.[3][6][7] Ensure your chiral column method separates D-Trp from L-Trp if racemization is a concern (rare under standard storage, but possible under harsh acidic/basic conditions).

Module 4: Self-Validating Quality Control Protocols

Use these steps to verify the integrity of your reagent before critical experiments.

Protocol A: The "Visual & Solubility" Check (Rapid)

-

Appearance: Place ~50 mg of powder on a white weigh boat. It must be snow white . Any off-white, beige, or yellow tint is a failure.

-

Solubility: Dissolve 100 mg in 1 mL of deionized water.

-

Pass: Solution is clear, colorless, and particle-free.

-

Fail: Solution is turbid (polymerization) or yellow (oxidation).

-

Protocol B: HPLC Purity Validation (Definitive)

Use this method to quantify degradation products.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 60% B over 20 minutes |

| Detection | UV at 280 nm (Trp absorption) and 254 nm |

| Pass Criteria | Main peak purity >99.0%; No single impurity >0.5% |

Module 5: Diagnostic Logic Tree

Use this workflow to decide the fate of your stored sample.

Figure 2: Decision matrix for evaluating D-Tryptophan Hydrochloride quality prior to use.

References

-

Degradation Products of Tryptophan in Cell Culture Media. Source: National Institutes of Health (NIH) / PMC. Citation: "The measurement of Trp concentration changes showed that UV light exposure and 70°C conditions resulted in the greatest Trp degradation... leading to browning."[8]

-

Reactivity and Degradation Products of Tryptophan in Solution. Source: PubMed. Citation: "Tryptophan is highly susceptible to oxidation... primarily via cleavage of the highly reactive indole ring by reactive oxygen species."

-

D-Tryptophan Methyl Ester Hydrochloride Properties & Storage. Source: ChemicalBook. Citation: "Store in cool place. Keep container tightly closed in a dry and well-ventilated place. Sensitive to light and moisture."

-

Safety Data Sheet (SDS) - D-Tryptophan. Source: Fisher Scientific. Citation: "Keep in a dry, cool and well-ventilated place. Incompatible Materials: Strong oxidizing agents."

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. (2R)-2-Amino-3-(indolin-3-yl)propanoic acid () for sale [vulcanchem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. chemimpex.com [chemimpex.com]

- 6. D-Tryptophan | C11H12N2O2 | CID 9060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. D-Tryptophan | C11H12N2O2 | CID 9060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Endotoxin Removal from D-Tryptophan Hydrochloride Solutions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, validated guidance on the critical process of removing endotoxins from D-Tryptophan hydrochloride (D-Trp HCl) solutions. Here, we address common challenges and provide structured, scientifically-grounded solutions.

Section 1: Foundational FAQs

This section covers the fundamental concepts essential for understanding and troubleshooting endotoxin contamination in the context of D-Tryptophan hydrochloride.

Q1: What are endotoxins and why are they a specific concern in D-Trp HCl solutions intended for biological applications?

A1: Endotoxins are lipopolysaccharides (LPS), which are components of the outer membrane of Gram-negative bacteria.[][2] They are a major concern in parenteral drug formulations and cell culture applications because they are potent pyrogens, capable of inducing strong inflammatory responses, fever, and even septic shock when introduced into the bloodstream.[3][4] D-Tryptophan HCl, being a vital component in many biopharmaceutical formulations and cell culture media, must be essentially free of endotoxins to ensure product safety and experimental validity.

Q2: What are the key physicochemical properties of endotoxins and D-Trp HCl that influence the choice of removal method?

A2: Understanding the properties of both the contaminant (endotoxin) and the product (D-Trp HCl) is the cornerstone of developing an effective purification strategy.

-

Endotoxins (LPS):

-

Charge: Endotoxins carry a strong negative charge at a pH greater than 2 due to phosphate groups in their structure.[][2][5]

-

Size: LPS monomers have a molecular weight of 10-20 kDa, but they readily form large aggregates or micelles in aqueous solutions, with molecular weights ranging from 100 to over 1,000 kDa.[][5][6]

-

Hydrophobicity: The Lipid A component of LPS is hydrophobic, allowing for interactions with hydrophobic surfaces.

-

Stability: Endotoxins are extremely heat-stable and are not effectively destroyed by standard autoclaving.[] Significant destruction requires dry heat of 250°C for at least 30 minutes.[3]

-

-

D-Tryptophan Hydrochloride (D-Trp HCl):

-

Charge: As an amino acid hydrochloride salt, D-Trp HCl solutions are acidic. The isoelectric point (pI) of tryptophan is approximately 5.89. In a solution with a pH below its pI, the amino group is protonated, giving the molecule a net positive charge.

-

Size: The molecular weight of D-Tryptophan HCl is very small, approximately 240.7 g/mol (or 0.24 kDa).

-

Stability: Tryptophan can be sensitive to pH extremes, light, and oxidizing agents, which can lead to degradation.[7][8]

-

The significant differences in charge (at controlled pH) and size between D-Trp HCl and endotoxin aggregates form the basis for their separation.

Section 2: Method Selection Guide

Choosing the right endotoxin removal method is a trade-off between efficiency, product recovery, cost, and scalability. The following diagram and table will guide your decision-making process.

// Define Nodes Start [label="Start: Contaminated\nD-Trp HCl Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Q_Recovery [label="Is maximizing D-Trp HCl\nrecovery the top priority?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q_Scale [label="Working at\nlarge scale?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q_Cost [label="Is cost a major\nconstraint?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Method_UF [label="Recommend:\nUltrafiltration (UF)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Method_AEX [label="Recommend:\nAnion-Exchange (AEX)\nChromatography", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Method_Affinity [label="Recommend:\nPolymyxin B Affinity\nChromatography", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Method_AC [label="Consider with caution:\nActivated Carbon (AC)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

End [label="End: Purified Solution\nProceed to LAL Testing", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges Start -> Q_Recovery; Q_Recovery -> Method_UF [label=" Yes "]; Q_Recovery -> Q_Scale [label=" No (some loss acceptable)\nfor higher clearance "];

Q_Scale -> Method_AEX [label=" Yes "]; Q_Scale -> Q_Cost [label=" No (lab scale) "];

Q_Cost -> Method_Affinity [label=" No (budget allows) "]; Q_Cost -> Method_AC [label=" Yes "];

Method_UF -> End; Method_AEX -> End; Method_Affinity -> End; Method_AC -> End; } } Caption: Decision tree for selecting an endotoxin removal method.

Table 1: Comparison of Common Endotoxin Removal Methods for D-Trp HCl Solutions

| Method | Principle of Separation | Pros for D-Trp HCl | Cons for D-Trp HCl | Expected Recovery |

| Ultrafiltration (UF) | Size Exclusion[6][9] | High product recovery due to large size difference. Simple, scalable process. | Potential for membrane fouling. Monomeric endotoxins may pass through. | >95% |

| Anion-Exchange (AEX) | Charge Difference[2][10] | High binding capacity for endotoxins. D-Trp HCl (positive charge) flows through. Cost-effective resins. | Requires strict pH control to maintain charge separation. High salt can reduce efficiency. | >90% |

| Affinity Chromatography | Specific Binding (Polymyxin B)[11][12] | Very high specificity for endotoxin's Lipid A moiety.[12] Low non-specific binding. | Higher cost of affinity media.[11] Potential for ligand leaching. | >90% |

| Activated Carbon (AC) | Adsorption[13][14] | Low cost. Effective at removing endotoxins. | High risk of D-Trp HCl product loss due to non-specific adsorption.[15] May introduce fine particles. | 50-80% (Variable) |

Section 3: Detailed Protocols & Troubleshooting Guides

This section provides step-by-step methodologies for the most recommended techniques, followed by a troubleshooting Q&A.

This is often the most suitable method for small molecules like D-Trp HCl due to the vast size difference between the product and endotoxin aggregates.

Experimental Protocol: Endotoxin Removal using TFF

-

System Preparation: Sanitize the TFF system and a 5-10 kDa molecular weight cut-off (MWCO) membrane cassette with 0.5 M NaOH, followed by a thorough flush with endotoxin-free water until the pH is neutral.

-

Equilibration: Equilibrate the system with an endotoxin-free buffer (e.g., 20 mM HCl) matching your D-Trp HCl solution.

-

Sample Processing:

-

Load the D-Trp HCl solution into the reservoir.

-

Begin recirculation at the manufacturer's recommended flow rate and transmembrane pressure (TMP).

-

Collect the permeate; this contains your purified D-Trp HCl. The endotoxin aggregates are retained in the retentate loop.[]

-

-

Diafiltration (Washing): To maximize recovery, perform diafiltration by adding fresh, endotoxin-free buffer to the reservoir at the same rate as the permeate collection. A 3–5 volume exchange is typically sufficient.

-

Final Collection & Testing: Collect the final pooled permeate. Aseptically sample the initial and final solutions for endotoxin quantification using the Limulus Amebocyte Lysate (LAL) test.

Troubleshooting Ultrafiltration

-

Q: Endotoxin levels in the permeate are still too high. What happened?

-

A: This can be caused by several factors:

-

Incorrect Membrane MWCO: Ensure you are using a tight membrane, typically ≤10 kDa, to effectively retain endotoxin aggregates.[5][16]

-

Endotoxin Disaggregation: Certain buffer components can break down large endotoxin micelles into smaller units that can pass through the membrane pores.[5] Ensure your solution does not contain strong detergents unless specifically validated.

-

System Contamination: Confirm all buffers, tubing, and the system itself were properly depyrogenated before use.

-

-

-

Q: My product recovery is lower than expected. Why?

-

A: Product loss in UF is often due to non-specific adsorption to the membrane or tubing. Pre-passivating the membrane by recirculating a buffer solution can sometimes help. Also, ensure you perform an adequate diafiltration step to wash all product through the membrane.

-

This method leverages the strong negative charge of endotoxins and the positive charge of D-Trp HCl in an acidic solution.